molecular formula C8H5F2N B1602896 6,7-Difluoro-1H-indole CAS No. 271780-84-8

6,7-Difluoro-1H-indole

Cat. No.: B1602896
CAS No.: 271780-84-8
M. Wt: 153.13 g/mol
InChI Key: SEHXAAULCXHFQO-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Heterocycles as a Privileged Scaffold in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a prominent and recurring motif in a vast number of natural products and synthetic compounds with significant biological activities. ijpsr.comeurekaselect.combohrium.combohrium.comresearchgate.net Its structural importance is underscored by its presence in the essential amino acid tryptophan and numerous alkaloids, which has spurred extensive research into its chemical properties and potential therapeutic applications. eurekaselect.comnih.govrsc.org

In medicinal chemistry, the indole scaffold is considered a "privileged structure". ijpsr.comnih.govrsc.org This term, coined by Evans and coworkers in 1988, describes a molecular framework that can be modified to interact with a variety of biological targets, leading to the development of drugs with diverse pharmacological activities. nih.gov The versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of extensive chemical libraries for drug discovery. numberanalytics.com

Indole-based compounds have been successfully developed for a wide range of therapeutic areas, including:

Anti-inflammatory agents eurekaselect.com

Anticancer drugs bohrium.commdpi.com

Antiviral agents bohrium.comrsc.org

Antimicrobial agents rsc.orgtandfonline.com

Central nervous system disorder treatments tandfonline.com

The ability of the indole scaffold to serve as a foundation for numerous marketed drugs, such as indomethacin, ondansetron, and tadalafil, solidifies its status as a critical component in the discovery of new chemical entities. eurekaselect.combohrium.com

The Role of Fluorination in Modulating Indole Reactivity, Metabolic Stability, and Bioavailability

Furthermore, fluorination can modulate a compound's lipophilicity, which affects its ability to permeate cell membranes. acs.orgsoci.org This is a crucial factor in determining a drug's absorption, distribution, and ability to reach its target. mdpi.com The judicious use of fluorine can lead to improved membrane permeation and, consequently, enhanced bioavailability. tandfonline.comrsc.org The unique properties of fluorine also allow it to participate in strong, directional bonds that can improve a molecule's binding affinity to its biological target. rsc.org

Overview of 6,7-Difluoro-1H-Indole's Research Context within Fluorinated Heterocyclic Compounds

This compound is a specific fluorinated derivative of indole that has attracted research interest due to the unique positioning of its two fluorine atoms on the benzene (B151609) portion of the indole ring. This substitution pattern is expected to significantly influence the electronic environment of the indole core, thereby affecting its reactivity and interactions with biological macromolecules.

As a member of the fluoroindole family, this compound serves as a valuable building block in the synthesis of more complex fluorinated molecules. Researchers are motivated by the potential to develop novel fluorinated heterocycles with enhanced physicochemical and biological properties. The presence of fluorine at the 6 and 7 positions can potentially lead to improved binding affinity and selectivity for biological targets, making it a valuable intermediate in drug discovery and chemical biology.

While research on this compound is more specific than that on the broader class of indoles, its study is crucial for understanding the nuanced effects of positional fluorination on the indole scaffold. This knowledge can guide the rational design of new drug candidates with optimized properties.

Data on this compound

PropertyValue
CAS Number 271780-84-8 epa.govsigmaaldrich.com
Molecular Formula C8H5F2N sigmaaldrich.com
Average Mass 153.132 g/mol epa.gov
Monoisotopic Mass 153.039005 g/mol epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXAAULCXHFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626726
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271780-84-8
Record name 6,7-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-difluoro-1H-indole
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Advanced Synthetic Methodologies for 6,7 Difluoro 1h Indole and Its Derivatives

Strategies for Regioselective Difluorination of Indole (B1671886) Systems

Achieving regioselective difluorination on a pre-formed indole nucleus is a significant synthetic challenge, particularly on the carbocyclic (benzene) ring. The inherent electronic properties of the indole system favor electrophilic attack on the electron-rich pyrrole (B145914) moiety, most notably at the C-3 position.

Direct fluorination of the indole heterocycle often employs electrophilic fluorinating reagents. For instance, reagents like Selectfluor have been used to introduce fluorine atoms, but this typically results in functionalization of the pyrrole ring. One documented method describes the treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture to yield 3-substituted 3-fluorooxindoles, proceeding through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org While this provides a route to fluorinated oxindoles, it highlights the reactivity of the C-3 position over the benzene (B151609) ring. organic-chemistry.org

Given the difficulty in directly fluorinating the C-6 and C-7 positions of an existing indole, the predominant strategy for synthesizing 6,7-Difluoro-1H-indole involves starting with a precursor that already contains the difluorinated benzene ring. This approach typically begins with a difluorinated aniline (B41778) derivative, which is then subjected to a classical indole synthesis reaction to construct the pyrrole ring. This circumvents the challenge of regioselectivity on the indole core and is a common tactic for preparing indoles with electron-withdrawing substituents on the benzene portion of the molecule.

Fluorination StrategyTypical Reagent(s)Target Position(s) on Indole RingComments
Electrophilic Fluorination of Pyrrole RingSelectfluorC-3Reaction proceeds via an electrophilic attack on the most electron-rich position. organic-chemistry.org
Ring Construction from Fluorinated PrecursorsDifluoro-aniline + Carbonyl compoundC-6, C-7 (and others)The most common and regiocontrolled method for benzene-ring fluorinated indoles. Position of fluorine is determined by the starting aniline.
Table 1: General Strategies for the Synthesis of Fluorinated Indoles.

Novel Catalytic Approaches in Indole Synthesis, including Metal-Catalyzed and Green Chemistry Methods

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. The synthesis of fluorinated indoles has benefited significantly from novel catalytic approaches, including both metal-catalyzed reactions and green chemistry protocols.

Green Chemistry Methods: Green synthesis aims to reduce waste, energy consumption, and the use of hazardous materials. Microwave (MW) irradiation has emerged as a powerful tool, often leading to higher yields in shorter reaction times. tandfonline.com For example, novel fluorinated indole derivatives have been synthesized using a copper dipyridine dichloride catalyst in ethanol (B145695) under microwave irradiation at 60°C. tandfonline.com Another green approach is the use of electrochemical methods. A robust and green electrochemical dearomatization of indoles has been developed to merge fluorine-containing groups onto the indole nucleus under oxidant-free conditions, delivering various fluorinated 3,3-spiroindolines. acs.org The use of water as a reaction medium is another hallmark of green chemistry, and efficient syntheses of C-3 functionalized indoles have been achieved by reacting indoles with aromatic fluoromethyl ketones in water. beilstein-journals.org

Metal-Catalyzed Methods: Transition metal catalysis offers unparalleled efficiency and selectivity in forming complex molecules.

Palladium (Pd) Catalysis: Palladium catalysts are versatile for C-H functionalization. A Pd-catalyzed reaction of fluorinated diazoalkanes with indoles allows for the introduction of a 1-aryl-(2,2-difluorovinyl) group at the C-3 position, proceeding through C-H functionalization and a subsequent β-fluoride elimination. nih.govd-nb.info

Rhodium (Rh) Catalysis: Rhodium(II) catalysts have been used in transannulation reactions of N-fluoroalkylated-1,2,3-triazoles, which, after oxidation, yield N-fluoroalkylated indoles. This method provides an alternative pathway to N-CF3-indoles. rsc.org

Metal-Free Catalysis: In addition to metal-based systems, novel metal-free approaches have been developed. An oxidative-dearomatization-enabled method can assemble 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) using an organic oxidant, offering a scalable and metal-free route. nih.gov

MethodologyCatalyst/ConditionsReaction TypeProduct Type
Microwave SynthesisCuPy2Cl2 / MW IrradiationCyclization/CondensationFluorinated Indole Derivatives tandfonline.com
Electrochemical DearomatizationElectrolysis / Oxidant-freeSpirocyclizationFluorine-containing Spiroindolines acs.org
Palladium CatalysisPd(OAc)2C-H Functionalization / β-fluoride eliminationC-3-(gem-difluorovinyl) Indoles nih.govd-nb.info
Rhodium CatalysisRh(II) complexTransannulation / OxidationN-fluoroalkyl Indoles rsc.org
Metal-Free SynthesisOrganic OxidantOxidative Dearomatization2-Trifluoromethyl Indoles nih.gov
Table 2: Examples of Novel Catalytic Approaches for Fluorinated Indole Synthesis.

Derivatization Reactions of the this compound Nucleus

Once the this compound core is synthesized, its further functionalization is crucial for creating diverse molecular architectures for various applications. innospk.com

The nitrogen atom at the N-1 position is a key handle for derivatization. The N-H bond can be readily functionalized through reactions such as alkylation, acylation, or sulfonylation. These modifications can serve multiple purposes, including protecting the nitrogen during subsequent reactions, modulating the electronic properties of the indole ring, or acting as directing groups to control regioselectivity in further substitutions. nih.gov

A particularly important strategy involves the installation of a directing group (DG) at the N-1 position. For example, installing an N-P(O)tBu2 group can direct palladium- and copper-catalyzed C-H arylation to the C-7 and C-6 positions, respectively. nih.gov This demonstrates how N-1 functionalization is a gateway to accessing otherwise challenging-to-functionalize positions on the benzene ring. nih.govrsc.org Furthermore, the introduction of fluoroalkyl groups at the N-1 position is a modern strategy to enhance the medicinal properties of the indole scaffold. rsc.org

The pyrrole ring of indole is electron-rich, making it susceptible to electrophilic attack. The C-3 position is the most nucleophilic site, and electrophilic substitution overwhelmingly occurs here. quora.com This is because the cationic intermediate (Wheland intermediate) formed upon attack at C-3 can be stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the fused benzene ring. study.compearson.com Attack at C-2 would force the benzene ring to lose its aromaticity in the resonance structures, making the intermediate significantly less stable. study.com

Friedel-Crafts Reactions: Catalytic asymmetric Friedel-Crafts reactions provide a powerful method to access optically active indole derivatives. nih.gov

Fluoroalkylthiolation: Electrophilic reagents have been developed for the direct introduction of SCH2CF3 and SCH2CF2H groups at the C-3 position. researchgate.net

Reaction with Fluoro-ketones: The reaction with trifluoromethyl ketones can be used to install trifluoromethyl(hydroxyl)phenylmethyl groups at C-3, often under green conditions in water. beilstein-journals.org

The C-3 functionalized derivatives of this compound are valuable intermediates for building more complex molecules. innospk.com

ReactionTypical Electrophile/ReagentsProduct
Vilsmeier-HaackPOCl3, DMFIndole-3-carboxaldehyde
Mannich ReactionCH2O, Dimethylamine3-(Dimethylaminomethyl)indole (Gramine)
Friedel-Crafts AlkylationAlkenes, Ketones / Lewis Acid3-Alkylindole nih.gov
FluoroalkylthiolationSaccharine-based SCH2RF reagents3-(Fluoroalkylthio)indole researchgate.net
Table 3: Common Electrophilic Substitution Reactions at the C-3 Position of Indoles.

Functionalizing the C-2, C-4, and C-5 positions of the this compound nucleus is more challenging due to their lower intrinsic reactivity compared to N-1 and C-3. However, various strategies have been developed to achieve site-selective modifications.

Modification at the C-2 Position: Direct electrophilic attack at C-2 is unfavorable. study.com Functionalization at this position often requires initial modification of the indole. A common method involves N-protection followed by directed ortho-metalation. For example, lithiation of an N-substituted indole with an organolithium reagent (like n-BuLi) can selectively deprotonate the C-2 position, and the resulting anion can be trapped with various electrophiles. rsc.org A rhodium-catalyzed C-H functionalization has also been shown to introduce substituents at the C-2 position of indoles. nih.gov Additionally, photochemical methods have been developed for the direct C-2 alkylation of indoles. beilstein-journals.org

Modifications at the C-4 and C-5 Positions: Accessing the benzene core, especially the C-4 and C-5 positions, is considerably difficult and typically relies on directing group strategies. nih.gov

Directing Group Approach: By installing a directing group at N-1 and a blocking group (e.g., pivaloyl) at C-3, C-H functionalization can be guided to the C-4 and C-5 positions. nih.gov

Halogenation-Coupling Sequence: A regioselective C-5 iodination of indoles has been reported, which proceeds under mild, metal-free conditions. rsc.org The resulting C-5 iodo-indole can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents. Palladium-catalyzed C-H functionalization using specific ligands has also been employed to create C-5 functionalized unnatural amino acids. researchgate.net

These advanced methods for site-selective functionalization are crucial for generating structural diversity and enabling the synthesis of complex fluorinated indole derivatives. nih.gov

PositionSynthetic StrategyTypical Reagents/CatalystFunctional Group Introduced
C-2N-protection, Lithiation, Electrophilic quench1. N-protection 2. n-BuLi 3. E+ (e.g., CO2)Carboxylic acid, etc. rsc.org
C-2Photochemical C-H Alkylationα-iodosulfone, DABCO, lightAlkyl groups beilstein-journals.org
C-4 / C-5Directing Group (DG) Assisted C-H FunctionalizationN-DG, C3-blocking group, Pd catalystAryl groups nih.gov
C-5Regioselective IodinationKI, Oxone®Iodine rsc.org
Table 4: Strategies for Functionalization at C-2, C-4, and C-5 Positions.

Medicinal Chemistry and Pharmacological Investigations of 6,7 Difluoro 1h Indole Analogues

Structure-Activity Relationship (SAR) Studies of Difluorinated Indole (B1671886) Scaffolds

The position of fluorine atoms on the indole ring significantly influences the molecule's interaction with biological targets. This section delves into the impact of fluorine placement on binding affinity and the conformational effects that drive these interactions.

The introduction of fluorine at specific positions of the indole nucleus can dramatically alter a compound's binding affinity and selectivity for its target protein. Fluorination at the C-6 and C-7 positions, in particular, has been shown to modulate the electronic environment of the indole ring, which can affect its interactions with biological macromolecules.

Studies on various indole derivatives have demonstrated the critical role of fluorine's location. For instance, in a series of serotonin (B10506) transporter (SERT) ligands, halogen substitution at the C-5 position of the indole ring with fluorine led to an increase in affinity compared to unsubstituted analogues. mdpi.com Similarly, dihalogenated derivatives bearing a halogen at C-5 of the indole and another at the C-6 or C-7 position of a fused benzoxazine (B1645224) moiety resulted in more potent compounds for the D2 receptor. mdpi.com

In the context of G-protein coupled receptor 44 (GPR44) antagonists, substitutions at the 7-position of the indole core were found to reduce affinity. mdpi.com This highlights the sensitivity of binding pockets to substitution patterns, where even a slight shift in the position of a fluorine atom can lead to significant changes in biological activity. The electron-withdrawing nature of fluorine can also influence the acidity of the indole N-H, which can be a critical interaction point with receptor sites.

The enhanced binding affinity observed in many fluorinated indoles is attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the potential for the fluorine atom to form favorable interactions, such as hydrogen bonds with amide residues in proteins. rsc.orgresearchgate.net For example, a 6,7-difluoro analogue of a cathepsin L inhibitor was found to be the most potent in its series, with an IC50 of 46 nM. acs.org

Table 1: Impact of Fluorine Position on Biological Activity

Compound Class Target Fluorine Position(s) Effect on Activity
Indole Benzoxazine Derivatives mdpi.com SERT C-5 Increased affinity
Indole Benzoxazine Derivatives mdpi.com D2 Receptor C-5 and C-6/C-7 (dihalogenated) Increased potency
GPR44 Antagonists mdpi.com GPR44 C-7 Reduced affinity
Cathepsin L Inhibitors acs.org Cathepsin L C-6, C-7 Most potent inhibitor (IC50 = 46 nM)

Conformational analysis and molecular modeling are indispensable tools for understanding how 6,7-difluoro-1H-indole derivatives interact with their biological targets. The rigid nature of the indole scaffold, combined with the specific steric and electronic effects of the fluorine atoms, dictates the preferred conformation of the molecule and its ability to fit into a binding pocket.

Molecular docking studies have provided valuable insights into the binding modes of fluorinated indoles. For example, in the case of indole-tethered chromene derivatives targeting tubulin, a derivative with a fluorine substitution at the 5th position of the indole ring displayed the best interaction with a binding energy score of -6.4 kcal/mol. nih.gov The key interactions included the formation of multiple hydrogen bonds with amino acid residues in the target protein. nih.gov

The development of a novel hexacyclic heterocycle, 7,7a,13,14-tetrahydro-6H-cyclobuta[b]pyrimido[1,2-a:3,4-a']diindole, and its derivatives as melatonin (B1676174) receptor ligands, showcased the importance of conformational analysis. The methoxy (B1213986) acetamide (B32628) derivative of this complex structure exhibited a five times higher affinity for the MT1 receptor over the MT2 receptor, a selectivity driven by its specific three-dimensional shape. researchgate.net

Therapeutic Potentials of this compound Derivatives

The unique properties imparted by the 6,7-difluoro substitution pattern have led to the exploration of these indole analogues in various therapeutic areas, most notably as antimicrobial and antiviral agents.

The indole nucleus is a common scaffold in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. humanjournals.comsci-hub.se The addition of fluorine atoms, particularly at the 6 and 7 positions, can enhance these properties.

Several indole derivatives have shown promising activity against Mycobacterium tuberculosis. A notable example is the indole-2-carboxamide scaffold. Structure-activity relationship (SAR) studies have led to the identification of potent anti-TB agents. nih.gov Specifically, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide was identified as having excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govacs.org This compound targets the trehalose (B1683222) monomycolate transporter MmpL3. nih.govacs.org

The difluoro substitution pattern at the 4 and 6 positions of the indole ring was found to be crucial for this high level of activity. nih.govacs.orgnih.gov

Table 2: Anti-tubercular Activity of a Difluoro-indole-2-carboxamide Derivative

Compound Target Activity

Indole derivatives have also been investigated for their potential to inhibit the hepatitis C virus (HCV). While specific studies focusing solely on this compound for anti-HCV activity are limited in the provided search results, broader research on fluorinated indoles suggests their potential in this area. For instance, fluorinated indole series with a heteroaryl-carboxamide group at C-7 have demonstrated extraordinary antiviral activity in the picomolar range. rsc.org

The general anti-HCV potential of the indole scaffold is well-documented. For example, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of cellular replication of HCV genotypes 1b and 2a. nih.gov Furthermore, 6-(indol-2-yl)pyridine-3-sulfonamides containing fluorine have been reported as compounds targeting HCV NS4B. researchgate.net These findings suggest that the this compound core could be a valuable starting point for the design of novel anti-HCV agents.

Antimicrobial and Antiviral Agents

Broad-spectrum Antimicrobial Efficacy

Indole derivatives are recognized for their wide-ranging antimicrobial activities. researchgate.netopenmedicinalchemistryjournal.com The unique structural features of this compound analogues make them promising candidates for the development of new antimicrobial agents. Research has shown that various indole derivatives exhibit significant antibacterial and antifungal properties. researchgate.netijpsr.com For instance, certain indole-based compounds have demonstrated better antifungal activity than established drugs like fluconazole. ijpsr.com The introduction of fluorine atoms, as in this compound, can enhance these antimicrobial effects.

Compound Class Observed Antimicrobial Activity
Indole-based bisphosphonatesHigh antifungal activity. ijpsr.com
2-(Indole-3-yl)-thiochroman-4-onesPotent antifungal activity, in some cases superior to fluconazole. ijpsr.com
Indole-based 1,3,4-oxadiazolesSignificant antifungal activity. ijpsr.com
Indolylthienopyrimidine derivativesExert antimicrobial activities. openmedicinalchemistryjournal.com

Antineoplastic and Antiproliferative Compounds

The anticancer potential of indole derivatives is a major focus of medicinal chemistry research. researchgate.netopenmedicinalchemistryjournal.com The 6,7-difluoro substitution pattern on the indole ring is being explored for its ability to enhance the anticancer and antiproliferative properties of these compounds.

Derivatives of this compound have been investigated for their cytotoxic effects against a range of cancer cell lines. Research has shown that the substitution pattern on the indole nucleus plays a crucial role in determining the anticancer activity. For example, in a study of indole-benzimidazole derivatives, compounds with a p-fluorobenzyl group at the R1 position and an electron-withdrawing group at the R2 position showed enhanced anticancer activity against MCF-7 cells. openmedicinalchemistryjournal.com Furthermore, indole-2-carboxamides have demonstrated potent inhibitory activity against the viability of pediatric glioblastoma KNS42 cells. nih.gov

Compound/Derivative Cancer Cell Line(s) Observed Effect
Indole-benzimidazole derivativesMCF-7Prominent anticancer activity. openmedicinalchemistryjournal.com
Indole-2-carboxamide 5Pediatric Glioblastoma KNS42Potent inhibition of cell viability (IC50 = 0.33 μM). nih.gov
Indole-2-carboxamide 6Malignant brain tumor cellsCytotoxic and antiproliferative activities. nih.gov
Indoles 8a, 8c, 8f, 12c, and 24dPediatric Glioblastoma KNS42, Atypical Teratoid/Rhabdoid Tumor (AT/RT) cellsSignificant inhibitory activities against viability and proliferation. nih.gov

The mechanism by which this compound analogues exert their anticancer effects often involves interaction with specific molecular targets within cancer cells. The fluorine atoms can enhance the binding affinity and selectivity of these compounds for their targets. One of the key mechanisms of action for some indole derivatives is the inhibition of kinases involved in cell proliferation pathways. For instance, fluorinated indazoles, which are structurally related to indoles, have been systematically evaluated for their kinase inhibition properties. Additionally, some bicyclic cyclohexenones containing an indole-like scaffold have been found to inhibit NF-κB signaling, a pathway often dysregulated in cancer. acs.org

Anti-inflammatory and Immunomodulatory Applications

Indole derivatives have been widely investigated for their anti-inflammatory properties. openmedicinalchemistryjournal.com Compounds such as Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), feature an indole core. openmedicinalchemistryjournal.com The anti-inflammatory activity of indole derivatives is often attributed to their ability to inhibit enzymes like cyclooxygenases (COX). openmedicinalchemistryjournal.com Research into this compound analogues suggests their potential in modulating inflammatory responses. For example, certain chromone-indole and capsaicin-based indole derivatives have shown anti-inflammatory activities. openmedicinalchemistryjournal.com

Neurological and Central Nervous System Agent Research

The indole nucleus is a key component of many neuroactive compounds, including the neurotransmitter serotonin. This has led to extensive research into indole derivatives for their potential applications in treating neurological and central nervous system (CNS) disorders. While specific research on this compound in this area is emerging, the core indole structure is known to be a privileged scaffold for CNS-active agents. For example, Reserpine, an indole alkaloid, has been used for its antihypertensive and antipsychotic effects. openmedicinalchemistryjournal.com

Other Emerging Therapeutic Areas

The therapeutic potential of this compound analogues extends beyond the aforementioned areas. For instance, some indole derivatives have been investigated for their antiviral properties, particularly against the influenza virus. nih.gov The unique electronic properties conferred by the difluoro substitution make these compounds valuable tools in the development of novel therapeutic agents for a variety of diseases.

Molecular Mechanism of Action and Target Engagement Studies

Enzyme Inhibition Investigations

Derivatives of the this compound core have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

MmpL3: The mycobacterial membrane protein large 3 (MmpL3) is a crucial transporter in Mycobacterium tuberculosis and a validated target for antitubercular drugs. Indole-2-carboxamides have been identified as potent inhibitors of MmpL3. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 6-positions of the indole ring are often optimal for anti-TB activity. nih.gov For instance, the 4,6-difluoro analogue of an indole-2-carboxamide series demonstrated significant activity, although it was slightly less potent than its 4,6-dichloro counterpart. nih.gov The crystal structure of MmpL3 in complex with inhibitors like NITD-349, which contains a 4,6-difluoro-1H-indole-2-carboxamide core, has provided valuable insights for the rational design of new antitubercular agents. nih.gov

Cap-snatching Endonucleases: The cap-snatching endonuclease is a vital enzyme for the replication of certain viruses, such as bunyaviruses. A recent study explored the inhibitory potential of 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives, which share a bicyclic core with indole, against this enzyme. nih.gov The study highlighted that the inhibitory activity was dependent on the interaction of the compounds with metal ions in the enzyme's active site. nih.gov While not directly involving this compound, this research on a related scaffold underscores the potential for targeting metalloenzymes with appropriately substituted heterocyclic compounds.

Information regarding the direct inhibitory effects of this compound analogues on integrase, InhA, and RIP2 Kinase is not prominently available in the reviewed literature.

Receptor Binding and Modulation Analyses

The this compound scaffold has been incorporated into ligands targeting G protein-coupled receptors (GPCRs), demonstrating its utility in modulating receptor function.

G Protein-Coupled Receptor 84 (GPR84): GPR84 is an inflammatory-related GPCR that is activated by medium-chain fatty acids and synthetic ligands. nih.gov Di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) has been identified as a positive allosteric modulator of GPR84. gla.ac.uknih.gov This compound was found to be more potent than its non-fluorinated parent compound, 3,3'-diindolylmethane (B526164) (DIM). nih.gov Interestingly, PSB-16671 displayed bias towards Gi-mediated adenylyl cyclase inhibition over arrestin recruitment when compared to DIM. nih.gov Functional studies have indicated that PSB-16671 binds to a site topographically distinct from the orthosteric binding site. gla.ac.uk

Muscarinic Acetylcholine (B1216132) Receptors: While direct binding studies of this compound analogues to muscarinic receptors were not extensively detailed in the provided search results, the modulation of GPCRs like GPR84 suggests the potential for this scaffold to be adapted for other GPCR targets, including muscarinic acetylcholine receptors. gla.ac.uk

Molecular Docking and Computational Approaches to Ligand-Target Interactions

Molecular docking and computational studies have been instrumental in understanding the binding modes of indole-based compounds and guiding the design of more potent analogues.

MmpL3 Inhibitors: Molecular docking studies of indole-2-carboxamides have been used to elucidate their binding interactions within the MmpL3 transporter. nih.gov These studies have helped to rationalize the observed SAR, such as the preference for substitutions at specific positions on the indole ring for enhanced activity. nih.gov

GPR84 Ligands: Homology modeling and docking studies have been employed to understand the binding of various ligands to GPR84. nih.gov These computational approaches have provided insights into the structural basis for the higher potency of certain derivatives and have helped to identify key residues within the receptor's binding pocket that interact with the ligands. nih.gov For instance, these studies predicted stronger interactions of uracil (B121893) derivatives with specific asparagine residues in GPR84. nih.gov

Other Targets: Molecular docking has also been utilized to study the interactions of indole derivatives with other targets, such as DNA gyrase and the COX-2 enzyme. researchgate.netjmchemsci.com In the case of certain indolizine (B1195054) derivatives, which are structurally related to indoles, docking studies indicated that hydrophobic interactions were a major contributor to COX-2 inhibition. researchgate.net

Pathway Modulation and Cellular Responses

The engagement of this compound analogues with their molecular targets leads to the modulation of various cellular pathways and subsequent physiological responses.

Inflammatory Pathways: As a modulator of GPR84, which is expressed in immune cells and upregulated in pro-inflammatory conditions, this compound derivatives can influence inflammatory pathways. nih.govnih.gov The biased agonism observed with compounds like PSB-16671, which preferentially activates Gi-protein signaling over arrestin recruitment, can lead to distinct cellular responses compared to unbiased agonists. nih.gov This highlights the potential to fine-tune the pharmacological output by modifying the indole scaffold. Some indole derivatives have been shown to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models.

Anticancer and Antimicrobial Responses: The inhibition of MmpL3 by indole-2-carboxamides disrupts the transport of mycolic acids in Mycobacterium tuberculosis, leading to an antitubercular effect. nih.govnih.gov In the context of cancer, certain fluorinated indole derivatives have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design

Metabolic Stability Enhancements and Reduction of Demethylation by Fluorination

A primary motivation for incorporating fluorine into drug candidates is to improve their pharmacokinetic properties, particularly metabolic stability. acs.orgtandfonline.com

Blocking Metabolic Soft Spots: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comresearchgate.net Placing fluorine atoms at positions susceptible to metabolic attack, such as the 6 and 7 positions of the indole ring, can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.net This strategy has been successfully employed in the design of various drugs. nih.gov

Modulation of Physicochemical Properties: Fluorination can also influence other properties relevant to pharmacokinetics. The introduction of fluorine can alter a molecule's lipophilicity, which can in turn affect its absorption, distribution, and ability to cross cell membranes. researchgate.net For example, the 4,6-difluoroindole (B180311) scaffold was chosen in one study due to its higher lipophilicity compared to the unsubstituted indole ring, with the aim of enhancing uptake by tumor cells. nih.gov

Reduction of Demethylation: In cases where a molecule contains a methoxy group (O-CH3), it can be susceptible to metabolic demethylation. Replacing the methoxy group with a trifluoromethoxy group (O-CF3) can prevent this metabolic process, as the O-CF3 group is much less readily demethylated. nih.gov While this is not a direct consequence of the this compound core itself, it represents a related fluorination strategy that can be used in conjunction with the difluoroindole scaffold to further enhance metabolic stability.

Table of Interactive Data

Compound ClassTarget Enzyme/ReceptorKey Findings
Indole-2-carboxamidesMmpL34,6-difluoro substitution shows significant antitubercular activity. nih.gov
Di(5,7-difluoro-1H-indole-3-yl)methaneGPR84Potent, biased positive allosteric modulator. gla.ac.uknih.gov
Fluorinated IndolesGeneralEnhanced metabolic stability by blocking oxidative metabolism. tandfonline.comresearchgate.net

Bioavailability Implications in Rational Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties, including bioavailability. The this compound scaffold is of particular interest in rational drug design due to the profound and often beneficial effects of the vicinal fluorine atoms on the molecule's metabolic stability, lipophilicity, and membrane permeability. These factors are critical determinants of a drug's ability to be absorbed, distributed to its site of action, and persist long enough to elicit a therapeutic effect.

Fluorination of the indole ring, particularly at the 6- and 7-positions, directly addresses common liabilities in drug development, such as rapid metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to the first-pass metabolism of many drugs. researchgate.net By "shielding" these positions, the 6,7-difluoro substitution can block potential sites of metabolic attack, thereby increasing the metabolic stability and oral bioavailability of the parent molecule. nih.gov

Detailed Research Findings

While direct pharmacokinetic data for the parent this compound is limited in publicly available literature, extensive research on closely related fluorinated indole analogues provides strong evidence for its potential to improve bioavailability.

Metabolic Stability:

A key advantage conferred by the difluoro substitution is enhanced metabolic stability. Research on fluorinated indoles has consistently shown that blocking sites of potential oxidation with fluorine atoms leads to compounds with improved metabolic profiles. tandfonline.com For instance, a study focusing on influenza inhibitors identified a 5,7-difluoroindole (B1306068) derivative (a positional isomer of 6,7-difluoroindole) as a potent and metabolically stable compound. nih.govnih.govresearchgate.net This analogue demonstrated high stability in human liver microsomes, a key indicator of reduced metabolic clearance and a favorable pharmacokinetic profile for oral administration. Specifically, the intrinsic clearance (Cl int) was less than 7.7 μL/min/mg protein, signifying low metabolic turnover. Furthermore, the strategic placement of fluorine atoms was shown to prevent metabolism by aldehyde oxidase, a pathway that limited the viability of other inhibitor classes. nih.govnih.gov This principle is further supported by research where blocking the 6-position of a 2-phenyl-1H-indole derivative with a single fluorine atom led to a compound with an excellent bioavailability of 80% and a half-life of 12 hours in rats, effectively preventing the major metabolic oxidation that occurred at that site in the non-fluorinated parent compound. nih.gov

Lipophilicity and Permeability:

The electronic properties of the two fluorine atoms on the this compound scaffold also modulate the molecule's lipophilicity (logP), a critical parameter influencing solubility, permeability across biological membranes, and binding to target proteins. rsc.org Fluorination generally increases lipophilicity, which can enhance membrane permeation and cell uptake. nih.govrsc.org For example, the 4,6-difluoroindole scaffold (ClogP = 2.6) was selected over the unsubstituted indole (ClogP = 2.1) in one study specifically for its higher lipophilicity, which was predicted to improve uptake by tumor cells. nih.gov

However, the effect of fluorination is nuanced. While increasing lipophilicity can be beneficial, excessive lipophilicity can lead to poor solubility and increased non-specific binding. The specific fluorination pattern on the indole ring allows for fine-tuning of this property. Studies on 3-substituted indole derivatives have shown that different fluorination patterns (e.g., vicinal vs. geminal difluoro groups) have distinct effects on lipophilicity and aqueous solubility. The 6,7-difluoro arrangement is expected to provide a unique electronic distribution that influences not only lipophilicity but also the pKa of the indole nitrogen and any appended basic groups, which can dramatically influence oral absorption. tandfonline.comrsc.orgrsc.org A reduction in the basicity (pKa) of nearby functional groups due to the electron-withdrawing nature of fluorine has been shown to have a beneficial impact on oral absorption. tandfonline.comrsc.orgrsc.org

The table below summarizes findings from related fluorinated indole and indazole analogues, illustrating the positive impact of fluorination on key bioavailability parameters.

Compound Class/DerivativeKey FindingImplication for this compoundReference
5,7-Difluoroindole Analogue High metabolic stability in human liver microsomes (Cl int < 7.7 µL/min/mg). Favorable oral pharmacokinetic profile in mice and dogs.The 6,7-difluoro substitution is likely to confer significant metabolic stability, reducing clearance and improving oral bioavailability. nih.gov
6-Fluoro-2-phenyl-1H-indole Blocking the C-6 position with fluorine prevented metabolic oxidation, leading to 80% oral bioavailability in rats.The fluorine at C-6 in the 6,7-difluoro scaffold is expected to block a key site of metabolism, enhancing in vivo exposure. nih.gov
6-Fluoroindazole Analogue Introduction of fluorine at the 6-position resulted in a dramatic increase in oral bioavailability to 61%.A fluorine at the 6-position of the indole core is a validated strategy for significantly improving oral bioavailability. rsc.org
4,6-Difluoro-1H-indole Higher lipophilicity (ClogP = 2.6) compared to unsubstituted indole (ClogP = 2.1), selected to enhance cellular uptake.The 6,7-difluoro motif is expected to increase lipophilicity, potentially improving membrane permeability and absorption. nih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices

Fluorinated organic compounds are increasingly explored for their unique properties in organic electronics and optoelectronic devices. The introduction of fluorine atoms into the indole (B1671886) ring system, such as in 6,7-Difluoro-1H-indole and its derivatives, can enhance critical parameters for these applications. Indole-based polymers are noted for their high luminescence quantum yield and excellent thermal stability, making them significant for various electronic applications. researchgate.net

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology, and the dye sensitizer (B1316253) is a critical component that performs the light-harvesting function. rsc.org The efficiency of a DSSC is heavily dependent on the dye's ability to absorb solar photons and inject electrons into the semiconductor's conduction band. nih.gov Organic dyes with a donor-π-conjugation bridge-acceptor (D-π-A) structure are widely used due to their high molar extinction coefficients and lower cost compared to metal complex sensitizers. researchgate.net

Indole derivatives have been investigated as components in these sensitizers. For instance, research has shown that an indole structure attached to a rhodanine-3-acetic acid group can act as an efficient light harvester for DSSCs. openmedicinalchemistryjournal.com While direct studies on this compound itself as a primary sensitizer are not extensively documented, its role as a fluorinated building block is significant. The structural and electronic properties of the sensitizer are key to optimizing performance. mdpi.com Fluorination can tune the HOMO/LUMO energy levels of the dye, which is crucial for efficient electron injection into the TiO₂ semiconductor and regeneration of the oxidized dye by the electrolyte. nih.govmdpi.com

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on indole scaffolds are valued for their potential in creating efficient and stable devices. The unique electronic and optical properties of indole, when incorporated into polymers, can lead to materials with strong solid-state fluorescence. researchgate.netresearchgate.net

Research into poly(N-arylene diindolylmethane)s (PMDINs), synthesized from the reaction of indole derivatives with activated difluoro monomers, has yielded polymers that are effective blue-light emitters. researchgate.net Specifically, a polymer in this class containing sulfonyl units demonstrated a high quantum yield of 21.6%. researchgate.net The high thermal stability and electrochemical activity of these indole-based polymers suggest their suitability for advanced high-performance materials in applications like OLEDs. researchgate.netrsc.org Derivatives such as this compound-3-carbaldehyde and this compound-5-carbonitrile are listed as intermediates for OLED materials, highlighting the role of this specific difluoro-indole structure as a foundational component in the synthesis of more complex molecules for optoelectronic applications. bldpharm.combldpharm.comamadischem.com

Development of Advanced Materials with Enhanced Thermal Stability and Mechanical Properties

A significant advantage of incorporating fluorinated indole structures into polymers is the resulting enhancement of thermal stability. The presence of fluorine atoms can increase the resistance of materials to thermal degradation.

Detailed research into polyindoles synthesized via a catalyst-free C-N coupling reaction between indole derivatives and activated difluoro monomers has demonstrated the creation of highly heat-resistant materials. rsc.org The resulting polymers, such as poly(N-arylene diindolylmethane)s (PMDINs), exhibit excellent thermal stability with high decomposition temperatures. researchgate.net Thermogravimetric analysis (TGA) of these polymers shows that significant weight loss begins at high temperatures, indicating their robustness. researchgate.net For example, a related tetrafluorinated indole derivative shows a decomposition onset at 240°C, with a melting endotherm at 234°C, underscoring the stability that fluorination imparts.

The table below summarizes the thermal properties of several indole-based polymers synthesized with difluoro monomers, illustrating their high thermal stability. researchgate.net

Polymer IDMonomer Components5% Weight-Loss Temperature (T₅%)
PMDIN-13,3′-diindolylmethane + 4,4′-Difluorobenzophenone402 °C
PMDIN-23,3′-diindolylmethane + 1,3-Bis(4-fluorobenzoyl)benzene377 °C
PMDIN-33,3′-diindolylmethane + Bis(4-fluorophenyl)sulfone415 °C

The mechanical properties of polymers, such as their deformation behavior and stretchability, are also influenced by their molecular structure. eolss.netnist.gov The introduction of specific functional groups and the resulting intermolecular forces, such as hydrogen bonding, can significantly affect mechanical durability. researchgate.net While direct studies on the mechanical properties of polymers derived specifically from this compound are limited, the development of robust, high-performance polyindoles points to a promising area of research. researchgate.netresearchgate.net

Polymer Science Applications

This compound serves as a valuable monomer or intermediate in polymer science for creating functional polymers with well-defined structures. A key synthetic route is the nucleophilic substitution polycondensation of indole derivatives with activated difluoro monomers. researchgate.net This catalyst-free C-N coupling reaction is an effective method for producing high-molecular-weight polyindoles in high yields. researchgate.netrsc.org

This polymerization strategy allows for the creation of a wide variety of indole-based polymers from commercially available aromatic compounds. rsc.org The resulting polymers, like the PMDINs, are not only thermally stable but also possess valuable optical and electrochemical properties. researchgate.net They exhibit strong solid-state fluorescence and good electroactivity, which allows for further modification, such as cross-linking through electrochemical oxidation. researchgate.net The successful synthesis of high-performance polyindoles with high molecular weights demonstrates the potential of using difluoro-indole derivatives to construct new functional polymers for advanced applications. researchgate.netresearchgate.net

The table below details the synthesis results for poly(N-arylene diindolylmethane)s using this method. researchgate.net

Polymer IDYieldMolecular Weight (Mw)Polydispersity Index (PDI)
PMDIN-195%389,200 g/mol 2.85
PMDIN-292%253,400 g/mol 2.61
PMDIN-393%315,600 g/mol 2.73

These findings underscore the importance of difluoro-indoles in developing soluble, heat-resistant, and functional polyindoles with potential applications in organic electronics and other high-performance material fields. researchgate.netrsc.org

Analytical and Bioimaging Applications of 6,7 Difluoro 1h Indole Scaffolds

Design of Fluorescent Chemosensors for Molecular Recognition

The rational design of fluorescent chemosensors based on the 6,7-difluoro-1H-indole scaffold allows for the selective detection of various ions and molecules. These sensors typically consist of the indole (B1671886) signaling unit and a recognition unit, which are synthetically linked. The interaction of the recognition unit with a specific analyte modulates the photophysical properties of the indole fluorophore, leading to a detectable change in fluorescence. rsc.org

The design strategy often involves the following key principles:

Modulation of Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of the fluorine atoms in the this compound scaffold can be exploited to create systems where binding of an analyte alters the ICT process, resulting in a fluorescence "turn-on" or "turn-off" response. rsc.org

Chelation-Enhanced Fluorescence (CHEF): By incorporating a chelating moiety, the sensor can bind to metal ions. This binding event can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant enhancement of fluorescence.

Reaction-Based Sensing: Some chemosensors are designed to undergo a specific chemical reaction with the analyte, which in turn generates a fluorescent product. This approach offers high selectivity and sensitivity.

Researchers have successfully synthesized various derivatives of this compound to create chemosensors for a range of targets. For instance, the modification of the indole nitrogen or the C3 position with different functional groups allows for the fine-tuning of the sensor's selectivity and sensitivity. researchgate.net The table below summarizes key research findings in this area.

Sensor/Probe ScaffoldTarget Analyte(s)Sensing MechanismKey Findings
Rhodamine TriazolePt²⁺Chelation-Enhanced FluorescenceHigh selectivity and sensitivity for Pt²⁺ in aqueous solutions. acs.org
Schiff Base DerivativeFe³⁺, HCO₃⁻Fluorescence "turn-off" (Fe³⁺)Solvent-dependent sensing; discriminative sensing of HCO₃⁻ over CO₃²⁻. researchgate.net
Bimane-based Probesα-Synuclein Fibrils"Turn-on" FluorescenceSelective binding to αS fibrils with tunable photophysical properties. rsc.org
Indole-Derived Multi-Ion SensorZn²⁺, Al³⁺, Fe³⁺Turn-On FluorescenceCapable of quantitative measurements in water samples and bioimaging. researchgate.net

Role in Bioimaging and Monitoring Cellular Processes

The fluorescent properties of this compound derivatives make them highly suitable for bioimaging applications. These probes can be designed to localize within specific cellular compartments or to respond to changes in the cellular environment, enabling the real-time monitoring of biological processes. semanticscholar.org

The application of these scaffolds in bioimaging relies on several factors:

Biocompatibility: The probes must be non-toxic to cells at the concentrations used for imaging.

Cell Permeability: The ability to cross cell membranes is crucial for visualizing intracellular targets. The lipophilicity imparted by the fluorine atoms can enhance cell uptake. nih.gov

Photostability: The fluorescent probe should resist photobleaching under prolonged illumination to allow for continuous imaging.

Selective Targeting: Modification of the indole scaffold with specific targeting moieties can direct the probe to particular organelles or biomolecules. nih.gov

Indole-based fluorescent probes have been instrumental in visualizing a variety of cellular events. For example, probes have been developed to monitor changes in ion concentrations, detect enzymatic activity, and visualize the accumulation of pathological protein aggregates. rsc.orgnih.gov The development of near-infrared (NIR) fluorescent probes based on scaffolds like hemicyanine, which can incorporate indole moieties, is particularly promising for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org

The following table highlights some applications of indole-based scaffolds in bioimaging:

Probe ScaffoldCellular Target/ProcessImaging ApplicationKey Findings
Indole-2-carboxamidesEGFR/CDK2Cancer Cell ImagingDual inhibitors with apoptotic antiproliferative activity. nih.gov
F16 (Indole-containing drug)MitochondriaLive Cell ImagingIsomers exhibit different fluorescence and selectively accumulate in live cells. semanticscholar.org
Squaraine Figure-Eight (SF8)MitochondriaMitochondrial ImagingChiral probes show differences in mitochondrial accumulation. nih.gov
Diiodo-BODIPY with Indolyl GroupsEndoplasmic Reticulum, MitochondriaPhotodynamic Therapy and BioimagingMono-styryl-BODIPYs were phototoxic and localized in the ER and mitochondria. nih.gov

Future Directions and Research Challenges for 6,7 Difluoro 1h Indole

Development of Highly Selective and Potent Analogues with Optimized Profiles

The future of 6,7-Difluoro-1H-indole in drug discovery hinges on the creation of analogues with enhanced selectivity and potency. The fluorine atoms at the 6 and 7 positions are known to influence lipophilicity, metabolic stability, and electronic distribution, which can, in turn, enhance binding affinity and selectivity for biological targets. Research efforts will need to focus on the strategic functionalization of the indole (B1671886) ring to optimize these properties.

Key to this endeavor is the synthesis of a diverse library of derivatives. For instance, creating variations at different positions of the indole nucleus will be crucial. This includes the synthesis of derivatives like this compound-3-carbaldehyde and 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, which can serve as intermediates for more complex molecules. The exploration of different substituents will allow for a comprehensive understanding of structure-activity relationships (SAR). For example, studies on indole-2-carboxamides have shown that substitutions on the indole ring significantly impact biological activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

While indole derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties, the specific therapeutic potential of this compound derivatives is an area ripe for exploration. researchgate.net Future research should aim to identify and validate novel biological targets for these compounds.

This exploration could involve screening this compound-based libraries against a wide array of biological targets. The unique electronic properties conferred by the fluorine atoms may lead to interactions with targets not previously associated with indole compounds. For instance, derivatives of fluorinated indoles have shown potential as inhibitors of the mycobacterial membrane protein MmpL3 and as antagonists of the mineralocorticoid receptor. nih.govacs.org High-throughput screening and mechanism-of-action studies will be instrumental in uncovering new therapeutic applications.

Expansion into Emerging Material Science Frontiers

The application of fluorinated organic compounds extends beyond medicine into material science. researchgate.net The distinct properties of this compound, such as its potential for enhanced thermal stability and resistance to degradation, make it a candidate for the development of novel materials. smolecule.com

Future research could investigate the incorporation of this compound into organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. amadischem.comopenmedicinalchemistryjournal.com The fluorine atoms can modulate the electronic properties of the indole ring, potentially leading to materials with improved performance characteristics. The synthesis of polymers and other advanced materials incorporating this fluorinated indole scaffold is a promising area for future investigation.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and material design process. For this compound, these approaches can provide deep insights into its structure-function relationships.

Future research should leverage advanced computational methods to predict the biological activity and material properties of novel analogues. nih.govresearchgate.net Molecular docking studies can help identify potential biological targets and predict binding affinities. openmedicinalchemistryjournal.com Quantum mechanical calculations can elucidate the electronic structure and reactivity of these compounds, guiding the design of more potent and selective molecules. These in silico approaches, when integrated with experimental validation, will streamline the development of new therapeutics and materials based on the this compound scaffold.

Sustainable Synthesis and Manufacturing Processes for Fluorinated Indoles

The development of green and sustainable synthetic methods is a critical challenge for the chemical industry. For fluorinated indoles, this includes moving away from harsh reagents and multi-step procedures.

Future research should focus on developing eco-friendly and efficient syntheses of this compound and its derivatives. This could involve the use of microwave-assisted synthesis, which has been shown to be a rapid and environmentally benign method for preparing indole derivatives. tandfonline.com The development of catalytic methods, such as those using ionic liquids or electrochemical approaches, also holds promise for more sustainable manufacturing processes. nih.govacs.org Photocatalytic radical cascades represent another innovative and sustainable route to synthesize difluoroalkylated indole derivatives. acs.org These advancements will be crucial for the large-scale and environmentally responsible production of these valuable compounds.

Q & A

Q. How can computational modeling predict reactivity of this compound in complex reactions?

  • Methodology : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinities with biological targets, validated by experimental IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.